REACTION_CXSMILES
|
CC(CC)C(=O)C.C(OC#CC)C.[CH3:14][C:15](=[C:21]([CH3:26])[CH:22]([CH3:25])[CH2:23][CH3:24])[C:16]([O:18][CH2:19][CH3:20])=[O:17].[OH-].[K+].P(=O)(O)(O)O>C(O)C.O.O>[CH3:14][C:15](=[C:21]([CH3:26])[CH:22]([CH3:25])[CH2:23][CH3:24])[C:16]([O:18][CH2:19][CH3:20])=[O:17].[CH3:14][C:15](=[C:21]([CH3:26])[CH:22]([CH3:25])[CH2:23][CH3:24])[C:16]([OH:18])=[O:17] |f:3.4,6.7|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
Bas 1966
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(C)=O)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC#CC
|
Name
|
ethyl 2,3,4-trimethylhex-2-enoate
|
Quantity
|
5.83 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OCC)=C(C(CC)C)C
|
Name
|
ethanol water
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After the mixture had been refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was then refluxed for a further 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with 400 ml of ether
|
Type
|
CUSTOM
|
Details
|
the organic phases were dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness on a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OCC)=C(C(CC)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 46% |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)=C(C(CC)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.77 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 152.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |